molecular formula C36H36N4O6S2 B2730535 [4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone CAS No. 391876-85-0

[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone

Cat. No. B2730535
CAS RN: 391876-85-0
M. Wt: 684.83
InChI Key: GZPFAIGQLWSLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone is a useful research compound. Its molecular formula is C36H36N4O6S2 and its molecular weight is 684.83. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Agent Development

A study by Hussain et al. (2017) focused on the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, including molecules with structural similarities to the compound . These derivatives showed good enzyme inhibitory activity, with one compound exhibiting significant inhibitory effects against acetyl- and butyrylcholinesterase. The research indicates potential applications of such compounds as therapeutic agents due to their antibacterial properties and low cytotoxicity (Hussain et al., 2017).

Protein Kinase Inhibition

Gerard et al. (1986) synthesized a unique analog related to isoquinoline sulfonamides, demonstrating inhibitory effects on mammalian protein kinases. This compound, at micromolar concentration, significantly inhibited the release of superoxide anion from human polymorphonuclear leukocytes stimulated by various agonists. Such findings suggest the compound's role in modulating agonist-stimulated oxidative bursts, pointing to its potential as a protein kinase inhibitor (Gerard et al., 1986).

Fluorescent Ligands for Receptor Visualization

Lacivita et al. (2009) developed a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for visualizing 5-HT1A receptors overexpressed in cells. This approach demonstrates the compound's utility in biochemical assays and receptor localization studies, providing a basis for the development of similar compounds for research and diagnostic applications (Lacivita et al., 2009).

properties

IUPAC Name

[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N4O6S2/c41-35(29-9-13-33(14-10-29)47(43,44)39-19-17-27-5-1-3-7-31(27)25-39)37-21-23-38(24-22-37)36(42)30-11-15-34(16-12-30)48(45,46)40-20-18-28-6-2-4-8-32(28)26-40/h1-16H,17-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPFAIGQLWSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone

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